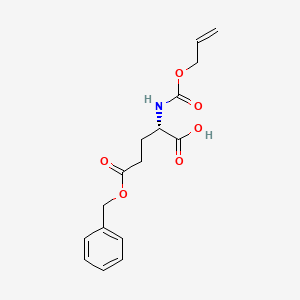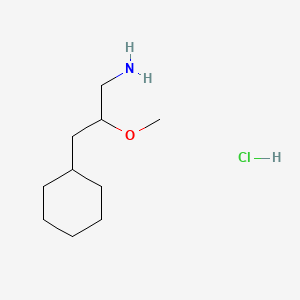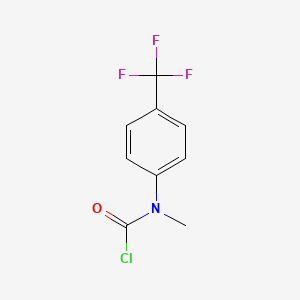
Methyl(4-(trifluoromethyl)phenyl)carbamic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(4-(trifluoromethyl)phenyl)carbamic chloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamic chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(4-(trifluoromethyl)phenyl)carbamic chloride typically involves the reaction of 4-(trifluoromethyl)aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
4-(trifluoromethyl)aniline+phosgene→Methyl(4-(trifluoromethyl)phenyl)carbamic chloride+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the toxic nature of phosgene safely. The use of alternative reagents, such as triphosgene, can also be considered to minimize hazards.
Chemical Reactions Analysis
Types of Reactions: Methyl(4-(trifluoromethyl)phenyl)carbamic chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, ureas, or thiocarbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form Methyl(4-(trifluoromethyl)phenyl)carbamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Toluene, dichloromethane
Catalysts: Bases like pyridine or triethylamine
Major Products:
Carbamates: Formed by reaction with alcohols
Ureas: Formed by reaction with amines
Thiocarbamates: Formed by reaction with thiols
Scientific Research Applications
Methyl(4-(trifluoromethyl)phenyl)carbamic chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl(4-(trifluoromethyl)phenyl)carbamic chloride involves its ability to react with nucleophiles, forming stable carbamate or urea derivatives. These derivatives can interact with biological targets, such as enzymes, by forming covalent bonds with active site residues, thereby inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- Methylcarbamic chloride
- Trifluoromethylphenyl isocyanate
Comparison: Methyl(4-(trifluoromethyl)phenyl)carbamic chloride is unique due to the presence of both a trifluoromethyl group and a carbamic chloride moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 4-(trifluoromethyl)phenylboronic acid is primarily used in Suzuki-Miyaura coupling reactions, while Methylcarbamic chloride is a simpler carbamoyl chloride without the trifluoromethyl group, resulting in different reactivity and applications.
Properties
Molecular Formula |
C9H7ClF3NO |
|---|---|
Molecular Weight |
237.60 g/mol |
IUPAC Name |
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride |
InChI |
InChI=1S/C9H7ClF3NO/c1-14(8(10)15)7-4-2-6(3-5-7)9(11,12)13/h2-5H,1H3 |
InChI Key |
GTIVZCWEXGXSGT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


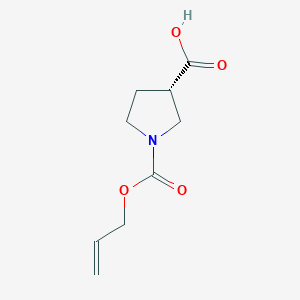
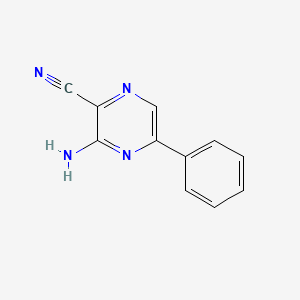
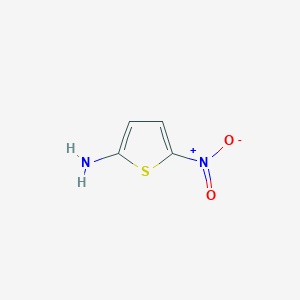
![(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B13497564.png)
![{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B13497574.png)
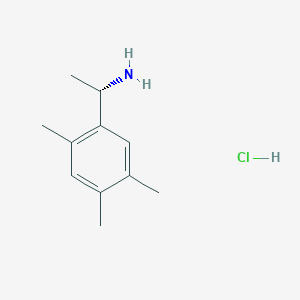
![tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate](/img/structure/B13497589.png)

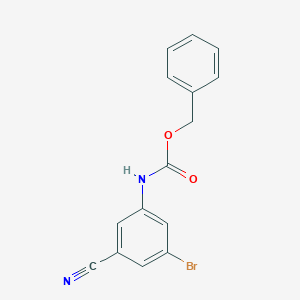
![Tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride](/img/structure/B13497596.png)
